tobramycin

Description

Propriétés

IUPAC Name |

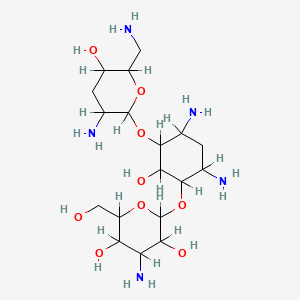

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFBUXFDBBNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860478 | |

| Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32986-56-4 | |

| Record name | tobramycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

tobramycin is produced by culturing Streptomyces tenebrarius in an aqueous nutrient culture medium under aerobic fermentation conditions . The fermentation process involves maintaining the culture medium at a temperature between 37°C and 43°C for about 4 to 7 days . The antibiotic complex is then isolated by elution from a cationic resin or precipitation as insoluble salts of alkylsulfoacetates . The individual antibiotic factors are separated using chromatography over a cationic exchange resin .

Analyse Des Réactions Chimiques

Protection and Derivatization at the 6″-Position

Tobramycin’s 6″-hydroxyl group is a prime site for chemical modification. A four-step synthetic strategy enables targeted derivatization:

-

Protection : Exhaustive N-Cbz protection of this compound monosulfate (1 ) using benzyl chloroformate (CbzCl) and Na₂CO₃ yields 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin (2a ) in 85% yield .

-

Activation : Sulfonylation of 2a with 2,4,6-triisopropylbenzosulfonyl chloride (TIBSCl) selectively activates the 6″-hydroxyl group, forming 2b (54% yield) .

-

Substitution : Nucleophilic displacement of the sulfonate group in 2b with 1,2-diaminoethane or 1,3-diaminopropane produces 6″-(aminoalkylamino)-tobramycins (3a , 3b ). Subsequent guanidinylation with 1H-pyrazole-1-carboxamidine yields guanidinoalkylamine derivatives (5a , 5b ) .

-

Deprotection : Hydrogenolysis removes Cbz groups, yielding 6″-modified tobramycins (4a , 4b , 6a , 6b ) as acetates .

Antibacterial Activity :

Derivatives with shorter linkers (e.g., 4a , 6a ) retain potency comparable to this compound, while elongated linkers (4b , 6b ) reduce efficacy (Table 1) .

| Compound | R | MIC (µg/mL) against E. coli ATCC 25922 | MIC (µg/mL) against P. aeruginosa ATCC 27853 |

|---|---|---|---|

| This compound | OH | 0.25 | 0.5 |

| 4a | NH(CH₂)₂NH₂ | 0.5 | 1 |

| 6a | NH(CH₂)₂NHC(NH)NH₂ | 1 | 1 |

| 6b | NH(CH₂)₃NHC(NH)NH₂ | 2 | 2 |

Reaction with β-Lactam Antibiotics

This compound reacts with piperacillin (a β-lactam antibiotic) at pH 6.0, forming two epimeric amides via nucleophilic attack of the 3″-NH₂ group on the β-lactam carbonyl. The major product (1 ) retains piperacillin’s stereochemistry, while the minor (2 ) is epimerized at the P2 position .

Key Evidence :

-

HMBC NMR : Correlations confirm the 3″-NH₂ forms an amide bond with piperacillin’s β-lactam .

-

HRMS : Both products show [M+H]⁺ at m/z 985 (C₄₁H₆₆N₁₀O₁₆S) .

pH-Dependent Reactivity

The reaction kinetics between this compound and piperacillin are pH-sensitive:

Protonation Trends :

1H/15N NMR titration reveals the protonation order:

6′-NH₂ > 2′-NH₂ > 1-NH₂ ≈ 3″-NH₂ > 3-NH₂ .

This explains 3″-NH₂’s nucleophilicity at pH 6.0 despite its intermediate pKa .

Structural Impact on Ribosomal Targeting

Modifications at the 6″-position preserve this compound’s ribosomal binding but alter efficacy:

-

Derivatives 4a and 6a inhibit cell-free translation at levels comparable to this compound (IC₅₀ = 0.1–0.5 µM) .

-

Elongated side chains (4b , 6b ) reduce potency tenfold due to steric hindrance .

Mechanistic Insight :

All derivatives induce translation errors in Bacillus subtilis via ribosomal misreading, confirming retention of aminoglycoside activity .

Stability Under Synthetic Conditions

-

Protection : Cbz groups stabilize amines during sulfonylation, enabling regioselective 6″-modification .

-

Chromatography : Silica gel purification (CHCl₃:MeOH gradients) ensures >95% purity for intermediates .

This synthesis of this compound’s reactivity highlights its versatility for derivatization and underscores the balance between structural modification and antibacterial efficacy.

Applications De Recherche Scientifique

Clinical Applications

1.1. Systemic Infections

Tobramycin is indicated for the treatment of serious bacterial infections, including:

- Septicemia

- Lower respiratory tract infections

- Central nervous system infections (e.g., meningitis)

- Intra-abdominal infections

- Skin and subcutaneous tissue infections

- Osteomyelitis

- Complicated urinary tract infections

The FDA has approved its intravenous and intramuscular administration for these conditions, particularly against susceptible organisms such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .

1.2. Cystic Fibrosis Management

Inhaled this compound is specifically approved for managing chronic lung infections in CF patients aged six years and older. It targets Pseudomonas aeruginosa, which is often resistant to many antibiotics . The inhaled form helps reduce bacterial load and improve lung function, thus enhancing the quality of life for these patients.

1.3. Ophthalmic Use

Topical formulations of this compound are utilized to treat external ocular infections caused by susceptible bacteria in both adults and children. This application is crucial for managing bacterial conjunctivitis and other eye-related infections .

Innovative Research Applications

2.1. Antibiotic Adjuvant

Recent studies have explored the use of this compound benzyl ether as an antibiotic adjuvant. This compound enhances the efficacy of antibiotics like rifampicin against multidrug-resistant (MDR) Gram-negative bacteria by permeabilizing their outer membranes . This innovative approach addresses the rising challenge of antibiotic resistance.

| Adjuvant Compound | Target Pathogens | Enhanced Antibiotics |

|---|---|---|

| This compound Benzyl Ether | MDR Gram-negative | Rifampicin, Novobiocin, Minocycline |

2.2. Biofilm Disruption

This compound has been shown to increase the sensitivity of biofilms formed by pathogenic bacteria to other antibiotics, thereby enhancing treatment efficacy in chronic infections where biofilms are prevalent . This characteristic is particularly beneficial in treating persistent infections associated with devices or implants.

Case Studies

3.1. Vestibulotoxicity in Cystic Fibrosis Patients

A retrospective analysis highlighted vestibulotoxicity as a significant adverse effect in CF patients treated with intravenous this compound. Out of 26 patients treated over seven months, four developed acute dizziness and balance disorders, with two experiencing irreversible vestibular damage . This case underscores the need for monitoring and early recognition of side effects during treatment.

3.2. Systemic Absorption in Lung Transplant Recipients

A study investigating inhaled this compound in lung transplant recipients revealed that 82% of participants had detectable serum levels after treatment, with some exhibiting high levels associated with acute kidney injury (AKI) . This finding emphasizes the importance of monitoring drug levels to mitigate potential nephrotoxicity.

Mécanisme D'action

tobramycin exerts its effects by binding to the bacterial ribosome, leading to the misreading of messenger RNA and the incorporation of incorrect amino acids in the nascent polypeptide chain . This mechanism disrupts protein synthesis in bacteria, ultimately leading to bacterial cell death . The molecular targets involved include the 16S ribosomal RNA and the bacterial decoding site .

Comparaison Avec Des Composés Similaires

Gentamicin

- Structural Similarity : Both share a 2-deoxystreptamine core but differ in hydroxylation patterns. Tobramycin lacks the 3'-hydroxyl group present in gentamicin C1a .

- Efficacy: this compound exhibits superior activity against P. aeruginosa (MICs 0.25–2 µg/mL vs. gentamicin’s 1–4 µg/mL) .

- Toxicity : Gentamicin has higher nephrotoxicity risk, while this compound is associated with less renal accumulation in animal models .

Amikacin

- Structural Modification: Amikacin is a semisynthetic derivative of kanamycin A, modified with a γ-amino-α-hydroxybutyryl (AHB) side chain, enhancing resistance to aminoglycoside-modifying enzymes .

- Binding Affinity: this compound analogs modified at the 6″ position (e.g., 6″-deoxy-6″-aminothis compound) show higher A-site affinity than amikacin (Kd = 0.8 µM vs. 1.2 µM) .

- Clinical Use : Amikacin is reserved for multidrug-resistant infections due to broader resistance coverage .

Kanamycin B

Sisomicin and Netilmicin

- Sisomicin : Structurally similar to gentamicin but with a double bond in the purpurosamine ring. It has a spectrum overlapping with this compound but higher ototoxicity .

- Netilmicin : A semisynthetic derivative of sisomicin with reduced toxicity. It retains activity against some gentamicin- and this compound-resistant strains due to resistance to modifying enzymes .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Findings :

- This compound’s penetration into P. aeruginosa biofilms is hindered by ionic interactions with the negatively charged extracellular matrix, reducing efficacy unless combined with divalent cations (e.g., Mn²⁺, Mg²⁺) or terpenoids (e.g., α-amyrin) .

- Modified this compound derivatives (e.g., 6″-ureidothis compound) exhibit variable A-site binding; steric bulk at the 6″ position reduces affinity, while charged groups enhance it .

Resistance and Synergistic Strategies

- Resistance Mechanisms : Enzymatic modification (e.g., AAC(6′)-I acetyltransferase) and ribosomal mutations (e.g., 16S rRNA methylation) reduce this compound efficacy .

- Synergistic Combinations: Niclosamide-Tobramycin Hybrid: A triazole-linked hybrid improves activity against multidrug-resistant P. Terpenoids (e.g., β-sitosterol): Enhance this compound’s biofilm activity by disrupting matrix integrity without direct synergy (FICI = 1) .

Clinical and Microbiome Impact

- Cystic Fibrosis : Extended-interval dosing (10 mg/kg once daily) is preferred in pediatric CF due to comparable efficacy and reduced toxicity .

- Microbiome Alterations : this compound significantly reduces Gram-negative Verrucomicrobiaceae and increases Firmicutes in the gut, reflecting its Gram-negative targeting .

Activité Biologique

Tobramycin is an aminoglycoside antibiotic primarily used to treat infections caused by aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its mechanism of action, pharmacokinetics, and clinical applications highlight its significance in antimicrobial therapy, especially for patients with cystic fibrosis (CF) and bronchiectasis.

This compound exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial 30S ribosomal subunit. This binding inhibits the initiation of protein synthesis, leading to mistranslation of mRNA and the production of defective proteins that disrupt cellular processes and integrity, ultimately resulting in bacterial cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption following intramuscular injection, with peak serum concentrations typically reached within 30 to 90 minutes. Therapeutic levels are generally maintained between 4 to 6 µg/mL . The inhaled form of this compound has been shown to achieve effective concentrations in the lungs while minimizing systemic exposure, thus reducing the risk of nephrotoxicity and ototoxicity commonly associated with systemic aminoglycosides .

Cystic Fibrosis

Inhaled this compound has been extensively studied in patients with cystic fibrosis. A pivotal study demonstrated that intermittent administration improved pulmonary function significantly. Patients receiving inhaled this compound exhibited a mean increase in forced expiratory volume in one second (FEV1) by 10% compared to a decline in the placebo group . Additionally, the density of Pseudomonas aeruginosa in sputum decreased significantly, correlating with reduced hospitalization rates among treated patients .

Bronchiectasis

Recent trials have explored the efficacy of inhaled this compound combined with oral ciprofloxacin for eradicating Pseudomonas aeruginosa in bronchiectasis patients. The study indicated that eradication rates were significantly higher (50%) in groups receiving inhaled this compound compared to those receiving saline (25%) .

Table 1: Summary of Key Studies on this compound

Resistance Patterns

This compound resistance remains a concern, especially among chronic infections. A study indicated that the proportion of Pseudomonas aeruginosa isolates resistant to this compound increased from 25% at baseline to 32% after treatment in some patients. This highlights the importance of monitoring susceptibility patterns during therapy .

Q & A

What are the primary mechanisms of action of tobramycin against Gram-negative bacteria, and how can these be experimentally validated?

Category: Basic Research

Answer:

this compound binds to the 30S ribosomal subunit, disrupting bacterial protein synthesis by inducing mRNA misreading and inhibiting translocation . To validate this mechanism:

- Use in vitro translation assays with purified ribosomes to measure inhibition of protein synthesis.

- Employ fluorescently labeled this compound analogs in confocal laser scanning microscopy (CLSM) to visualize ribosomal targeting in Pseudomonas aeruginosa biofilms .

- Compare minimum inhibitory concentrations (MICs) in wild-type vs. ribosomal mutation-harboring strains to confirm target specificity .

What standardized models are used to evaluate this compound nephrotoxicity in preclinical studies?

Category: Basic Research

Answer:

- Animal models: Female Sprague-Dawley rats treated with 10–40 mg/kg/day this compound for 7–10 days, with renal cortex drug levels quantified via HPLC (e.g., 654 ± 122 µg/g tissue after 10 days) .

- Biomarkers: Serum creatinine, urinary N-acetyl-β-D-glucosaminidase (NAG), and histopathological scoring of proximal tubular necrosis .

- Controls: Co-administration of daptomycin (10 mg/kg) to assess nephrotoxicity attenuation via electrostatic complexation .

How do researchers design experiments to assess this compound efficacy in biofilm-associated infections?

Category: Basic Research

Answer:

- Biofilm cultivation: Use 96-well plates or flow-cell systems with P. aeruginosa biofilms grown for 48–72 hours .

- Treatment protocols: Compare this compound alone (e.g., 100 µg/mL) vs. combination therapies (e.g., with nitric oxide donors like DEA-C3D) .

- Quantitative analysis: Measure biofilm biomass via crystal violet assays or CLSM/COMSTAT software for 3D structural analysis .

- Key finding: this compound alone reduces planktonic cells but shows limited biofilm penetration (biofilm biomass reduction: 2-fold with DEA-C3D combination vs. no effect alone) .

How can contradictory data on this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties in cystic fibrosis (CF) patients be resolved?

Category: Advanced Research

Answer:

- Issue: Variable lung penetration due to mucus viscosity in CF patients .

- Methodology:

- Use nano-enhanced this compound (e.g., lipid-polymer nanoparticles) to improve mucosal diffusion, achieving 100,000-fold efficacy increases in in vitro human lung cell models .

- Conduct PK studies comparing traditional inhalation (300 mg BID) vs. nanotechnology-enhanced dosing, measuring sputum concentrations via LC-MS/MS .

- Validate with in vivo murine CF models, correlating lung bacterial load (CFU/g) with nanoparticle retention time .

What advanced techniques address this compound resistance in multidrug-resistant (MDR) Gram-negative pathogens?

Category: Advanced Research

Answer:

- Synergistic combinations:

- Pair this compound with β-lactams (e.g., meropenem) to exploit outer membrane permeability changes. Validate via checkerboard assays (FIC index ≤0.5) .

- Use efflux pump inhibitors (e.g., PAβN) in time-kill studies to restore this compound susceptibility in Acinetobacter baumannii .

- Resistance genotyping: Amplify and sequence resistance genes (e.g., armA for 16S rRNA methyltransferases) in clinical isolates pre/post-tobramycin exposure .

How can researchers reconcile discrepancies in this compound’s impact on gut microbiota composition?

Category: Advanced Research

Answer:

- Contradiction: this compound reduces Gram-negative Verrucomicrobiaceae in vitro but increases Firmicutes (e.g., Lachnospiraceae) in vivo .

- Methodology:

- Perform 16S rRNA sequencing on fecal samples from anaerobic bioreactors (simulating gut conditions) treated with 50 µg/mL this compound for 48 hours .

- Compare with in vivo rat models dosed at 8 mg/kg/day for 28 days, analyzing phylum-level shifts via principal coordinate analysis (PCoA) .

- Control for host factors (e.g., immune response) using germ-free vs. conventionalized animal models .

What statistical approaches are critical for analyzing this compound’s dose-response relationships in heterogeneous infections?

Category: Advanced Research

Answer:

- Non-linear mixed-effects modeling (NONMEM): Analyze sparse PK data from CF patients to optimize AUC/MIC targets (>80 for efficacy) .

- Machine learning: Train classifiers on electronic health records to predict nephrotoxicity risk (e.g., using baseline serum creatinine, age, and dosing frequency) .

- Meta-analysis: Pool data from trials using random-effects models to quantify inter-study variability in ototoxicity incidence (e.g., 5–25% across populations) .

How do researchers validate this compound quality control parameters under USP standards?

Category: Basic Research

Answer:

- Key tests:

- Potency: Microbial agar diffusion assay vs. Staphylococcus aureus ATCC 6538, with reference standard calibration .

- Impurities: HPLC with UV detection (λ = 330 nm) to quantify related substances (<2.0% total) .

- Endotoxin: Limulus amebocyte lysate (LAL) assay (<2.15 IU/mg) .

- Data reporting: Follow USP 35 guidelines for tabulating results (e.g., batch-specific pH: 3.5–6.5; water content: ≤5.0%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.